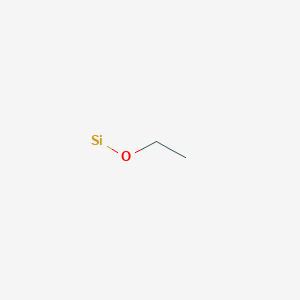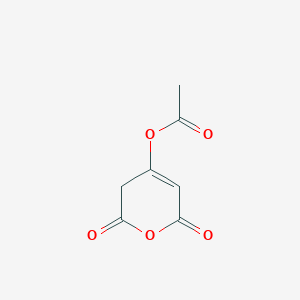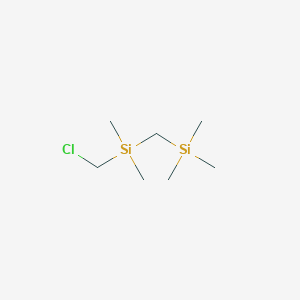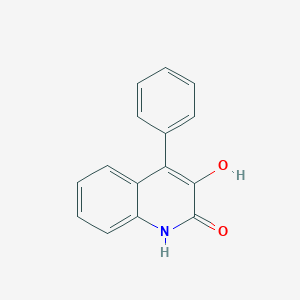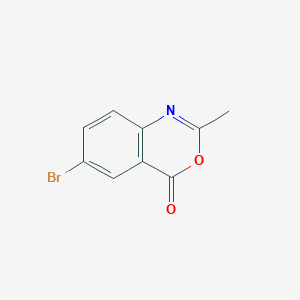
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is an organic compound with the molecular formula C9H6BrNO2 It is a member of the benzoxazinone family, characterized by a benzene ring fused to an oxazinone ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit renin , a key enzyme in the renin-angiotensin system that regulates blood pressure and fluid balance.
Mode of Action
Compounds with a similar structure have been reported to exhibit potent renin inhibition . They interact with renin, preventing it from cleaving its substrate angiotensinogen to angiotensin I, thus inhibiting the renin-angiotensin system.
Biochemical Pathways
If it indeed inhibits renin as suggested by the activity of structurally similar compounds , it would affect the renin-angiotensin system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This would result in vasodilation and a decrease in blood pressure.
Pharmacokinetics
Structurally similar compounds have been reported to have good permeability, solubility, and metabolic stability , which are desirable properties for oral bioavailability.
Result of Action
If it inhibits renin as suggested by the activity of structurally similar compounds , it would lead to a decrease in the production of angiotensin II, resulting in vasodilation and a decrease in blood pressure at the cellular level.
Biochemical Analysis
Biochemical Properties
Compounds with a similar 2-methyl-2-aryl substitution pattern have been found to exhibit potent renin inhibition . This suggests that 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one may interact with enzymes such as renin and potentially other proteins or biomolecules.
Cellular Effects
Given its potential role in renin inhibition , it may influence cell function by impacting cell signaling pathways related to renin and angiotensin, which are involved in blood pressure regulation and fluid balance.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules such as renin, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Given its potential interaction with renin , it may be involved in pathways related to the renin-angiotensin system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of o-bromoaniline derivatives with appropriate carbonyl compounds. One common method includes the use of palladium-catalyzed cyclocarbonylation of o-bromoanilines with acid chlorides . The reaction conditions often require a palladium catalyst, a base such as triethylamine, and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzoxazinones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the bromine substituent, which can affect its reactivity and biological activity.
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, which can influence its chemical properties and applications.
Uniqueness
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
6-bromo-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRULBKTDUOWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383887 | |
| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-25-4 | |
| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions involving 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one are explored in these papers?
A1: The papers investigate reactions of this compound with various nucleophiles. For example, [] explores reactions with hydrazine hydrate and [] investigates reactions with amines. These reactions are of interest for potentially synthesizing novel compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)

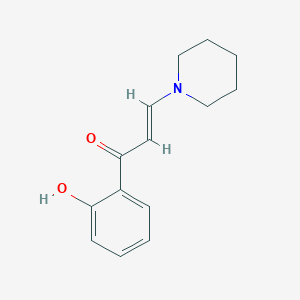
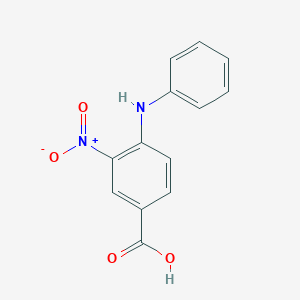


![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
